molecular formula C9H12N2O3 B8753790 ethyl N-(6-methoxypyridin-3-yl)carbamate

ethyl N-(6-methoxypyridin-3-yl)carbamate

Cat. No.: B8753790
M. Wt: 196.20 g/mol
InChI Key: UCOKTMRCFZXUHR-UHFFFAOYSA-N
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Description

ethyl N-(6-methoxypyridin-3-yl)carbamate is a chemical compound with a molecular formula of C9H12N2O3 It is a derivative of carbamate, which is a class of organic compounds derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of ethyl (6-methoxy-3-pyridinyl)carbamate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl N-(6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ethyl (6-methoxy-3-pyridinyl)carbamate.

    Reduction: Ethyl (6-methoxy-3-pyridinyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl N-(6-methoxypyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (6-methoxy-3-pyridinyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate derivative with similar chemical properties.

    Ethyl carbamate: Another carbamate compound with a different substitution pattern.

    6-Methoxy-3-pyridinecarboxylic acid: The precursor used in the synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate.

Uniqueness

ethyl N-(6-methoxypyridin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl N-(6-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)11-7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

UCOKTMRCFZXUHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

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